molecular formula C22H23Br2N5O6 B10836523 (3S)-3-(3,5-dibromophenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid

(3S)-3-(3,5-dibromophenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid

Cat. No. B10836523
M. Wt: 613.3 g/mol
InChI Key: BWAUVRFZNDRMLY-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route for “US10035778, Example 1” involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product .

Chemical Reactions Analysis

“US10035778, Example 1” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

“US10035778, Example 1” has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.

    Biology: It is used to investigate the interactions between small molecules and biological targets.

    Medicine: It is being explored for its potential therapeutic effects in treating chronic kidney disease and other conditions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of “US10035778, Example 1” involves its interaction with specific molecular targets, such as integrin beta-8 (ITGB8). This interaction leads to the modulation of various cellular pathways, including the release of transforming growth factor beta-1 (TGF-beta-1) from regulatory latency-associated peptide (LAP). This process plays a key role in the activation of TGF-beta-1 on the surface of activated regulatory T-cells (Tregs) .

Comparison with Similar Compounds

“US10035778, Example 1” can be compared with other similar compounds, such as:

properties

Molecular Formula

C22H23Br2N5O6

Molecular Weight

613.3 g/mol

IUPAC Name

(3S)-3-(3,5-dibromophenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C22H23Br2N5O6/c23-13-1-11(2-14(24)5-13)18(7-20(33)34)29-19(32)10-25-21(35)12-3-15(6-16(30)4-12)28-22-26-8-17(31)9-27-22/h1-6,17-18,30-31H,7-10H2,(H,25,35)(H,29,32)(H,33,34)(H2,26,27,28)/t18-/m0/s1

InChI Key

BWAUVRFZNDRMLY-SFHVURJKSA-N

Isomeric SMILES

C1C(CN=C(N1)NC2=CC(=CC(=C2)C(=O)NCC(=O)N[C@@H](CC(=O)O)C3=CC(=CC(=C3)Br)Br)O)O

Canonical SMILES

C1C(CN=C(N1)NC2=CC(=CC(=C2)C(=O)NCC(=O)NC(CC(=O)O)C3=CC(=CC(=C3)Br)Br)O)O

Origin of Product

United States

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